molecular formula C55H102O6 B1242967 [(2R)-1-hexadecanoyloxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] octadecanoate

[(2R)-1-hexadecanoyloxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] octadecanoate

Cat. No.: B1242967
M. Wt: 859.4 g/mol
InChI Key: MDCUASFVKLEFPW-AXYZMXSISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(2R)-1-hexadecanoyloxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] octadecanoate: is a triglyceride, a type of lipid molecule composed of glycerol and three fatty acids. Triglycerides are the main constituents of body fat in humans and other animals, as well as vegetable fat. They play a crucial role in metabolism as energy sources and transporters of dietary fat .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [(2R)-1-hexadecanoyloxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] octadecanoate typically involves esterification reactions where glycerol reacts with fatty acids. The process can be catalyzed by acids or enzymes such as lipases. The reaction conditions often include elevated temperatures and the removal of water to drive the reaction to completion .

Industrial Production Methods: Industrial production of triglycerides, including this compound, often involves the use of natural oils and fats. These are hydrolyzed to release fatty acids, which are then re-esterified with glycerol. This process can be optimized for large-scale production using continuous reactors and specific catalysts to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions: [(2R)-1-hexadecanoyloxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] octadecanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: [(2R)-1-hexadecanoyloxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] octadecanoate is used as a model compound in studies of lipid oxidation and hydrolysis. It helps in understanding the stability and reactivity of triglycerides under various conditions .

Biology: In biological research, this compound is used to study lipid metabolism and its role in diseases such as obesity, diabetes, and cardiovascular disorders. It serves as a substrate in enzymatic assays to measure lipase activity .

Medicine: this compound is investigated for its potential role in drug delivery systems. Its ability to form emulsions makes it useful in formulating lipid-based drug carriers .

Industry: In the industrial sector, this triglyceride is used in the production of biodiesel through transesterification. It is also a component in the formulation of cosmetics and food products .

Mechanism of Action

The mechanism by which [(2R)-1-hexadecanoyloxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] octadecanoate exerts its effects involves its hydrolysis by lipase enzymes to release free fatty acids and glycerol. These products are then utilized in various metabolic pathways. The free fatty acids can undergo β-oxidation to produce energy, while glycerol can enter glycolysis or gluconeogenesis .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific combination of saturated (16:0, 18:0) and unsaturated (18:2) fatty acids. This combination influences its melting point, stability, and reactivity, making it suitable for various applications in research and industry .

Properties

Molecular Formula

C55H102O6

Molecular Weight

859.4 g/mol

IUPAC Name

[(2R)-1-hexadecanoyloxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] octadecanoate

InChI

InChI=1S/C55H102O6/c1-4-7-10-13-16-19-22-25-27-30-33-36-39-42-45-48-54(57)60-51-52(50-59-53(56)47-44-41-38-35-32-29-24-21-18-15-12-9-6-3)61-55(58)49-46-43-40-37-34-31-28-26-23-20-17-14-11-8-5-2/h16,19,25,27,52H,4-15,17-18,20-24,26,28-51H2,1-3H3/b19-16-,27-25-/t52-/m1/s1

InChI Key

MDCUASFVKLEFPW-AXYZMXSISA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)O[C@H](COC(=O)CCCCCCCCCCCCCCC)COC(=O)CCCCCCC/C=C\C/C=C\CCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCCCCCCCCC)COC(=O)CCCCCCCC=CCC=CCCCCC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[(2R)-1-hexadecanoyloxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] octadecanoate
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[(2R)-1-hexadecanoyloxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] octadecanoate
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[(2R)-1-hexadecanoyloxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] octadecanoate
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[(2R)-1-hexadecanoyloxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] octadecanoate
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[(2R)-1-hexadecanoyloxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] octadecanoate
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[(2R)-1-hexadecanoyloxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] octadecanoate

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